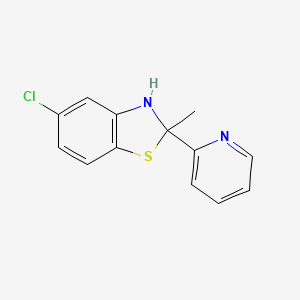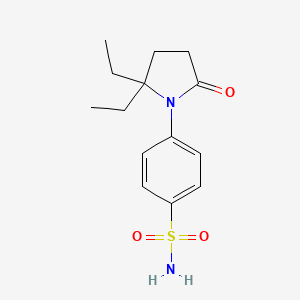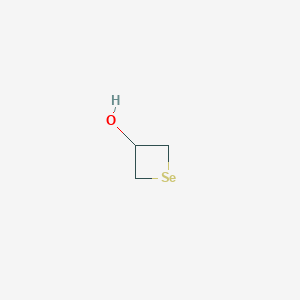
Selenetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenetan-3-ol: is an organoselenium compound that has garnered interest in the field of organic chemistry due to its unique properties and potential applications. It is a three-membered heterocyclic compound containing selenium, which imparts distinct chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis from 1,3-Dibromopropan-2-ol: One of the common synthetic routes involves the reaction of 1,3-dibromopropan-2-ol with potassium selenocyanate (KSeCN) to form 1-bromo-3-selenocyanatopropan-2-ol.
Decomposition of Organoselenium Fragments: Another method involves the removal of mercury from [1,3-diselenylpropan-2-olato (2-)-Se,Se’]mercury (II), resulting in the decomposition of the organoselenium fragment to produce selenetan-3-ol.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques and reagents available in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Selenetan-3-ol can undergo oxidation reactions, where the selenium atom is oxidized to higher oxidation states.
Reduction: Reduction reactions can convert this compound to its corresponding selenide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Halides, thiols, and amines can act as nucleophiles in substitution reactions.
Major Products:
Oxidation Products: Selenoxides and selenones.
Reduction Products: Selenides.
Substitution Products: Various organoselenium derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Selenetan-3-ol is used as a building block in the synthesis of more complex organoselenium compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: Organoselenium compounds, including this compound, have shown potential in biological applications due to their antioxidant properties. They are being investigated for their role in inhibiting oxidative stress and their potential anticancer properties .
Industry: In the industrial sector, this compound and its derivatives are explored for their use in the development of advanced materials, including catalysts and semiconductors .
Wirkmechanismus
The mechanism of action of selenetan-3-ol involves its interaction with biological molecules through its selenium atom. Selenium can mimic sulfur in biological systems, allowing it to interact with thiol groups in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Selenocyanates: Compounds containing the -SeCN group.
Selenides: Compounds where selenium is bonded to carbon or hydrogen.
Selenoxides: Oxidized forms of selenides.
Uniqueness: Selenetan-3-ol is unique due to its three-membered ring structure, which imparts distinct reactivity compared to linear or larger ring organoselenium compounds. This structural feature allows it to participate in unique chemical reactions and biological interactions .
Conclusion
This compound is a fascinating organoselenium compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
73903-64-7 |
|---|---|
Molekularformel |
C3H6OSe |
Molekulargewicht |
137.05 g/mol |
IUPAC-Name |
selenetan-3-ol |
InChI |
InChI=1S/C3H6OSe/c4-3-1-5-2-3/h3-4H,1-2H2 |
InChI-Schlüssel |
JYUPBZTVUGMHQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C[Se]1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




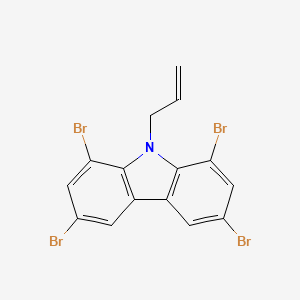
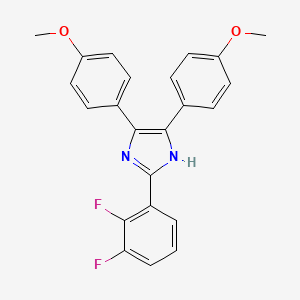
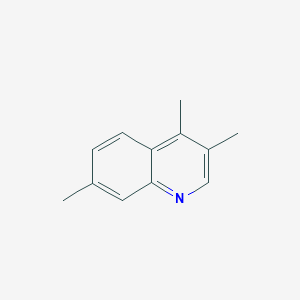
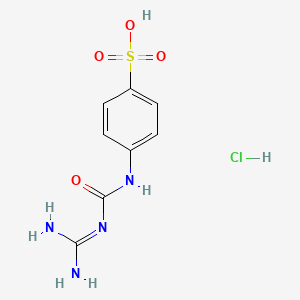
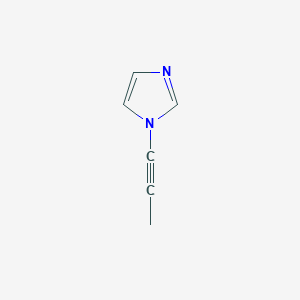
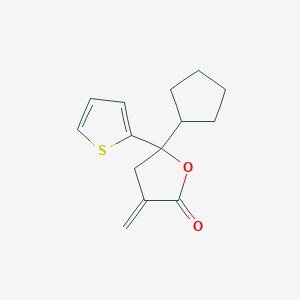
![11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14460901.png)
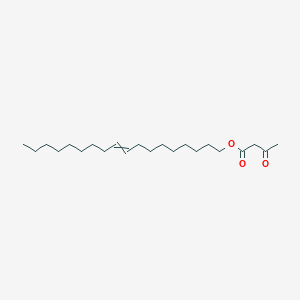
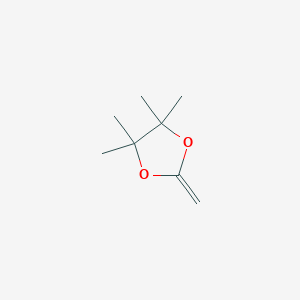
![N-[(4-Nitrophenyl)acetyl]-L-aspartic acid](/img/structure/B14460920.png)
